molecular formula C15H23NO B3841072 1-[4-(4-methylphenoxy)butyl]pyrrolidine

1-[4-(4-methylphenoxy)butyl]pyrrolidine

Cat. No.: B3841072
M. Wt: 233.35 g/mol
InChI Key: NTENYUBRKABRBW-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenoxy)butyl]pyrrolidine is a pyrrolidine derivative featuring a 4-methylphenoxy group attached via a butyl chain to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and catalysis due to their structural versatility and bioactivity .

Properties

IUPAC Name

1-[4-(4-methylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-14-6-8-15(9-7-14)17-13-5-4-12-16-10-2-3-11-16/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTENYUBRKABRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methylphenoxy)butyl]pyrrolidine typically involves the reaction of 4-methylphenol with 1,4-dibromobutane to form 4-(4-methylphenoxy)butyl bromide. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-methylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Products may include 4-(4-methylphenoxy)butanoic acid or 4-(4-methylphenoxy)butanone.

    Reduction: Products may include 4-(4-methylphenoxy)butanol or 4-(4-methylphenoxy)butylamine.

    Substitution: Products may include 4-(4-nitrophenoxy)butylpyrrolidine or 4-(4-bromophenoxy)butylpyrrolidine.

Scientific Research Applications

1-[4-(4-methylphenoxy)butyl]pyrrolidine has a range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a ligand in receptor binding studies or as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-methylphenoxy)butyl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity due to its conformational flexibility and ability to participate in hydrogen bonding and hydrophobic interactions. The phenoxy group can further contribute to the compound’s overall binding properties and biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below based on substituents, chain length, and functional groups:

Compound Name Substituent Group(s) Chain/Backbone Key Features
1-[4-(4-Methylphenoxy)butyl]pyrrolidine 4-Methylphenoxy Butyl Lipophilic substituent; potential for enhanced membrane permeability.
1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (CAS 91-82-7) 4-Chlorophenyl, phenyl Butenyl Aromatic and halogenated groups; possible enhanced receptor binding.
1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine 4-Bromo-3-methylphenoxy Ethyl Halogenated substituent; shorter chain may reduce steric hindrance.
1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine Methylenedioxyphenyl, oxo, trienyl Nonatrienyl Extended conjugation; MAO-A inhibition activity.
V-PYRRO/NO (1-[(Ethenyloxy)-NNO-azoxy]-pyrrolidine) Ethenyloxy-NNO-azoxy Short chain Nitric oxide prodrug; hepatoprotective properties.
Key Observations:
  • Substituents: Halogenated groups (e.g., Cl, Br) increase molecular polarity and may influence toxicity profiles . The 4-methylphenoxy group in the target compound offers moderate lipophilicity without halogen-related safety concerns.
  • Biological Activity: Compounds with extended conjugated systems (e.g., nonatrienyl in ) exhibit MAO-A inhibition, suggesting that the target compound’s aromatic substituents may confer similar bioactivity.

Physical and Chemical Properties

While direct data for the target compound are unavailable, analogs provide comparative insights:

Property This compound (Inferred) 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine 1-[2-(4-Bromo-3-methyl-phenoxy)-ethyl]-pyrrolidine
Molecular Weight (g/mol) ~275 (calculated) 327.84 ~298 (calculated)
Solubility Likely low aqueous solubility Data not available No hazard data; likely lipophilic
Synthetic Route Likely via nucleophilic substitution or coupling Multi-step synthesis with aryl halides Halogenated precursor reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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